molecular formula C9H14O7 B12064199 a-D-Glucopyranuronic acid, 2-propenyl ester

a-D-Glucopyranuronic acid, 2-propenyl ester

Cat. No.: B12064199
M. Wt: 234.20 g/mol
InChI Key: YQUWEXFYFCGYRA-UHFFFAOYSA-N
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Description

α-D-Glucopyranuronic acid, 2-propenyl ester, is a uronic acid derivative where the hydroxyl group at the anomeric position is replaced by a 2-propenyl (allyl) ester. Uronic acids, such as glucuronic acid, are critical in biochemical processes like detoxification (e.g., glucuronidation) and polysaccharide biosynthesis (e.g., heparan sulfate) . The 2-propenyl ester group introduces enhanced reactivity due to the allyl moiety’s susceptibility to hydrolysis, polymerization, or nucleophilic substitution, making it valuable in synthetic chemistry and pharmaceutical applications.

Properties

Molecular Formula

C9H14O7

Molecular Weight

234.20 g/mol

IUPAC Name

prop-2-enyl 2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C9H14O7/c1-2-3-16-9(15)8(14)7(13)6(12)5(11)4-10/h2,4-8,11-14H,1,3H2

InChI Key

YQUWEXFYFCGYRA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranuronic acid, 2-propenyl ester typically involves the esterification of glucuronic acid derivatives. One common method is the reaction of glucuronic acid with propenyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of immobilized catalysts can enhance the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions: a-D-Glucopyranuronic acid, 2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Development

α-D-Glucopyranuronic acid derivatives have been studied for their potential as drug delivery systems and therapeutic agents. The compound's ability to enhance the solubility and bioavailability of drugs makes it a candidate for formulating medications targeting specific biological pathways.

Case Study:
A study demonstrated that glucuronidated compounds can improve the pharmacokinetics of flavonoids, enhancing their neurological protective effects. The glucuronidation process increases solubility and bioactivity, potentially leading to better therapeutic outcomes in neurological disorders .

Anti-inflammatory Properties

Research indicates that α-D-Glucopyranuronic acid derivatives can serve as selective inhibitors of sensory neurons involved in pain and inflammation. This property is particularly valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: NSAIDs and Their Mechanisms

Drug NameMechanism of ActionReference
LidocaineBlocks voltage-dependent sodium channels
BupivacaineInhibits nociceptors selectively
MepivacaineReduces excitability of pain-sensing neurons

Glycosylation Reactions

α-D-Glucopyranuronic acid, 2-propenyl ester is utilized in glycosylation reactions to synthesize complex carbohydrates. These reactions are crucial for producing glycoproteins and glycolipids, which play significant roles in cell signaling and recognition.

Case Study:
A synthesis pathway involving α-D-Glucopyranuronic acid was reported to produce glycosides with enhanced biological activity, showcasing its utility in biochemical research .

Detoxification Processes

In biochemistry, glucuronidation is a key detoxification pathway that facilitates the elimination of xenobiotics and endogenous compounds from the body. The ester form of glucuronic acid enhances this process by increasing the compound's hydrophilicity.

Data Table: Detoxification Pathways

PathwayRole in DetoxificationReference
GlucuronidationConjugates compounds for excretion
SulfationAdds sulfate groups to enhance solubility
MethylationModifies compounds for easier elimination

Biodegradable Polymers

The incorporation of α-D-Glucopyranuronic acid into polymer matrices has led to the development of biodegradable materials. These materials are increasingly important in reducing environmental impact.

Case Study:
Research on biodegradable polymers derived from glucuronic acid esters showed promising results in terms of mechanical properties and degradation rates, making them suitable for packaging applications.

Data Table: Properties of Biodegradable Polymers

Polymer TypeMechanical Strength (MPa)Degradation Rate (days)Reference
Glucuronic Acid-Based Polymer3060
Starch-Based Polymer2545

Mechanism of Action

The mechanism of action of a-D-Glucopyranuronic acid, 2-propenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release glucuronic acid, which can then participate in various biochemical pathways. The compound can also act as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds
Compound Name Functional Groups Key Features
α-D-Glucopyranuronic acid, 2-propenyl ester Allyl ester, carboxylic acid Reactive allyl group; acidic uronic acid backbone
Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranuronate (CAS 169557-99-7) Methyl ester, benzoyl protecting groups Stabilized ester; used in glycosylation reactions
Allyl propionate (CAS 2408-20-0) Allyl ester, propanoic acid Simple allyl ester; volatile, used in flavoring
UDP-α-D-glucuronic acid (CAS 2616-64-0) Uridine diphosphate, glucuronic acid Nucleotide sugar; involved in glycosyltransferase reactions

Key Observations :

  • The 2-propenyl ester group distinguishes the target compound from methyl or benzoylated glucuronic acid derivatives, which are more stable but less reactive .
  • Compared to UDP-glucuronic acid, the absence of the nucleotide moiety in the target compound limits its role in enzymatic glycosylation but enhances its utility in non-biological syntheses .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles
Compound Name Reactivity Highlights Stability Concerns
α-D-Glucopyranuronic acid, 2-propenyl ester Prone to allyl group hydrolysis; participates in Michael addition Sensitive to moisture and heat
Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate Stable under anhydrous conditions; used as glycosyl donor Hydrolysis in acidic/basic conditions
Allyl valerate (CAS 4074) Undergoes transesterification; volatile Flammable; requires cold storage

Key Observations :

  • The allyl ester’s lability makes the target compound suitable for temporary protecting group strategies, whereas acetyl or benzoyl derivatives (e.g., CAS 169557-99-7) are preferred for long-term stability .
  • Allyl esters generally exhibit higher volatility and flammability compared to uronic acid derivatives with bulkier substituents .

Key Observations :

  • The target compound’s allyl group may enable controlled drug release via enzymatic hydrolysis, a mechanism observed in other allyl esters .
  • Methyl or benzoylated glucuronic acid esters are more commonly used in oligosaccharide synthesis due to their predictable reactivity .

Biological Activity

α-D-Glucopyranuronic acid, 2-propenyl ester, commonly known as a glucuronic acid derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and implications in various biological systems.

Chemical Structure and Properties

α-D-Glucopyranuronic acid is a sugar acid derived from glucose. The 2-propenyl ester form indicates that it has an allyl group attached to the carboxylic acid functional group. This modification may influence its reactivity and biological interactions.

Metabolic Pathways

The metabolism of glucuronic acid derivatives involves several enzymatic pathways. Key enzymes include UDP-glucose dehydrogenase (UGDH), which catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, a precursor for glycosaminoglycans (GAGs) and other polysaccharides essential for cellular functions .

Table 1: Enzymatic Pathways Involved in Metabolism

EnzymeSubstrateProductRole in Metabolism
UDP-glucose dehydrogenaseUDP-glucoseUDP-glucuronic acidPrecursor for GAG synthesis
UGT1A1BilirubinBilirubin glucuronidesDetoxification and excretion of bilirubin
Ugd (E. coli)UDP-glucoseColanic acidBiosynthesis of bacterial surface structures

Anti-inflammatory Effects

Research indicates that glucuronic acid derivatives exhibit anti-inflammatory properties. For instance, studies have shown that these compounds can reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in modulating inflammatory responses .

Antioxidant Properties

Glucuronic acid derivatives may also possess antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems, which is crucial for preventing cellular damage and maintaining homeostasis.

Case Studies

  • Study on Inflammation Modulation : A study demonstrated that treatment with glucuronic acid derivatives significantly decreased NO levels in RAW264.7 macrophages, indicating their potential use in managing inflammatory conditions .
  • Antioxidant Activity Assessment : In vitro assays showed that α-D-glucopyranuronic acid derivatives could effectively reduce oxidative stress markers in human cell lines, supporting their role as potential therapeutic agents against oxidative damage.

Pharmacological Implications

The pharmacological implications of α-D-glucopyranuronic acid, 2-propenyl ester extend to its potential use in drug development. Its ability to modify the pharmacokinetics of drugs through glucuronidation enhances solubility and excretion rates, making it a valuable candidate for prodrug formulations.

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